molecular formula C26H21ClN2O6 B2458148 N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenoxy)-2-methylpropanamido]-1-benzofuran-2-carboxamide CAS No. 888462-29-1

N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenoxy)-2-methylpropanamido]-1-benzofuran-2-carboxamide

Cat. No.: B2458148
CAS No.: 888462-29-1
M. Wt: 492.91
InChI Key: KIPCHNKZYUFABK-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenoxy)-2-methylpropanamido]-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O6/c1-26(2,35-17-10-7-15(27)8-11-17)25(31)29-22-18-5-3-4-6-19(18)34-23(22)24(30)28-16-9-12-20-21(13-16)33-14-32-20/h3-13H,14H2,1-2H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPCHNKZYUFABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4)OC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenoxy)-2-methylpropanamido]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzofuran core, followed by the introduction of the benzo[d][1,3]dioxol-5-yl and 4-chlorophenoxy groups. Common reagents used in these reactions include various halogenating agents, coupling reagents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenoxy)-2-methylpropanamido]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenoxy)-2-methylpropanamido]-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, materials science, and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenoxy)-2-methylpropanamido]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methoxyphenoxy)-2-methylpropanamido)benzofuran-2-carboxamide
  • N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-fluorophenoxy)-2-methylpropanamido)benzofuran-2-carboxamide
  • N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-bromophenoxy)-2-methylpropanamido)benzofuran-2-carboxamide

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenoxy)-2-methylpropanamido]-1-benzofuran-2-carboxamide is unique due to the presence of the 4-chlorophenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties compared to similar compounds.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenoxy)-2-methylpropanamido]-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and metabolic disorder management. This article synthesizes existing research findings on its biological activity, including its mechanism of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C21H19ClN2O5
  • Molecular Weight : 414.8 g/mol
  • CAS Number : 1040640-42-3

The structural features include a benzodioxole moiety, which is known for its diverse biological properties, and a chlorophenoxy group that may enhance its pharmacological profile.

Anticancer Activity

Research indicates that compounds containing benzodioxole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzodioxole can induce cytotoxic effects in various cancer cell lines:

  • Breast Cancer : Compounds similar to the target compound have demonstrated activity against MCF-7 and MDA-MB-231 cell lines.
  • Lung Cancer : Efficacy was noted in A549 and H1975 cell lines.

In a specific study, benzodioxole derivatives showed IC50 values ranging from 2.57 to 4.28 µg/mL against specific cancer targets, suggesting potent inhibitory effects on cancer cell proliferation .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Benzodioxole Moiety : Known for enhancing cytotoxicity and antimicrobial effects.
  • Chlorophenoxy Group : Its presence is associated with increased lipophilicity and potentially improved cell membrane penetration.
  • Amide Linkage : This functional group may play a critical role in binding interactions with biological targets.

Case Studies and Research Findings

Several studies have documented the biological activities associated with similar compounds:

  • Antidiabetic Potential : A study highlighted the ability of benzodioxole derivatives to inhibit α-amylase, an enzyme involved in carbohydrate metabolism. This suggests potential applications in managing diabetes .
    CompoundIC50 (µg/mL)
    Benzodioxole Derivative A2.57
    Benzodioxole Derivative B4.28
  • Cytotoxicity in Cancer Cells : Research on related compounds revealed significant cytotoxic effects across multiple cancer types.
    Cancer TypeCell LineIC50 (µg/mL)
    Breast CancerMCF-73.5
    Lung CancerA5494.0

Q & A

Q. What are the optimal synthetic routes for preparing N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenoxy)-2-methylpropanamido]-1-benzofuran-2-carboxamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis likely involves multi-step reactions, starting with the preparation of intermediates such as the benzofuran-2-carboxamide core and functionalized benzodioxol derivatives. Key steps include:
  • Amide coupling : Use carbodiimides (e.g., DCC or EDCI) with catalytic DMAP to activate the carboxyl group for nucleophilic attack by the amine group of the benzodioxol moiety .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF or DCM) at 50–60°C improve reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/chloroform mixtures) ensures high purity (>95%) .

Q. How can the structure of this compound be rigorously characterized to confirm regiochemistry and functional group integrity?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
  • NMR spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), amide NH (δ ~10.0 ppm, D₂O exchangeable), and methyl groups (δ ~1.5–2.5 ppm) .
  • ¹³C NMR : Confirm carbonyl carbons (amide C=O at ~165–170 ppm) and benzofuran/benzodioxol carbons .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
  • Antimicrobial screening : Use microbroth dilution (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :
  • Modular substitution : Systematically vary substituents on the benzodioxol (e.g., electron-withdrawing groups at the 5-position) and chlorophenoxy moieties .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 or EGFR) .
  • In vivo validation : Prioritize derivatives with <10 µM IC₅₀ in enzyme assays for pharmacokinetic studies (e.g., bioavailability in rodent models) .

Q. What computational strategies can predict metabolic stability and toxicity risks for this compound?

  • Methodological Answer :
  • ADMET prediction : Tools like SwissADME or ADMETLab 2.0 assess CYP450 metabolism, hepatotoxicity, and plasma protein binding .
  • Quantum chemical calculations : Optimize geometry (DFT/B3LYP/6-31G*) to evaluate reactivity of electrophilic groups (e.g., benzodioxol ring) .
  • Metabolite identification : Use in silico fragmentation (e.g., Mass Frontier) to predict Phase I/II metabolites .

Q. How can contradictory data on biological activity between studies be resolved?

  • Methodological Answer :
  • Experimental replication : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Structural validation : Re-analyze compound batches via NMR and LC-MS to rule out degradation or impurities .
  • Mechanistic studies : Use CRISPR-edited cell lines to confirm target engagement (e.g., knockout models for suspected receptors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.